N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester
N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester
5-fluoro AMB metabolite 2 is an analytical reference material that is structurally similar to known synthetic cannabinoids. It is a metabolite of AMB and 5-fluoro AMB. This product is intended for forensic and research applications.
5-fluoro AMB metabolite 2 is an analytical reference material that is classified as a synthetic cannabinoid. It is a presumptive metabolite of AMB and 5-fluoro AMB. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
5-fluoro AMB metabolite 2 is an analytical reference material that is classified as a synthetic cannabinoid. It is a presumptive metabolite of AMB and 5-fluoro AMB. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1890250-14-2
VCID:
VC0160965
InChI:
InChI=1S/C19H27N3O4/c1-13(2)16(19(25)26-3)20-18(24)17-14-9-5-6-10-15(14)22(21-17)11-7-4-8-12-23/h5-6,9-10,13,16,23H,4,7-8,11-12H2,1-3H3,(H,20,24)/t16-/m0/s1
SMILES:
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO
Molecular Formula:
C19H27N3O4
Molecular Weight:
361.4 g/mol
N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester
CAS No.: 1890250-14-2
Cat. No.: VC0160965
Molecular Formula: C19H27N3O4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-fluoro AMB metabolite 2 is an analytical reference material that is structurally similar to known synthetic cannabinoids. It is a metabolite of AMB and 5-fluoro AMB. This product is intended for forensic and research applications. 5-fluoro AMB metabolite 2 is an analytical reference material that is classified as a synthetic cannabinoid. It is a presumptive metabolite of AMB and 5-fluoro AMB. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1890250-14-2 |
| Molecular Formula | C19H27N3O4 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | methyl (2S)-2-[[1-(5-hydroxypentyl)indazole-3-carbonyl]amino]-3-methylbutanoate |
| Standard InChI | InChI=1S/C19H27N3O4/c1-13(2)16(19(25)26-3)20-18(24)17-14-9-5-6-10-15(14)22(21-17)11-7-4-8-12-23/h5-6,9-10,13,16,23H,4,7-8,11-12H2,1-3H3,(H,20,24)/t16-/m0/s1 |
| Standard InChI Key | HYDHCGXHDBEZCS-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
| SMILES | CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
| Canonical SMILES | CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator